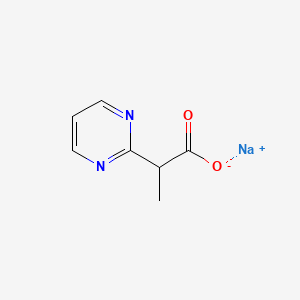

Sodium 2-(pyrimidin-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(pyrimidin-2-yl)propanoate is a chemical compound with the CAS Number: 1820641-48-2 . It has a molecular weight of 174.13 and its IUPAC name is this compound . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Coordination Chemistry and Ligand Properties

A comprehensive review highlighted the intricate chemistry and properties of pyridine and benzimidazole compounds, which are structurally related to Sodium 2-(pyrimidin-2-yl)propanoate. This review discussed the synthesis, properties, and complexation behavior of these compounds, noting their significant spectroscopic, structural, magnetic, and electrochemical activities. Such properties suggest potential applications in materials science, catalysis, and as precursors for more complex coordination compounds (Boča, Jameson, & Linert, 2011).

Electrochemical Applications and Energy Storage

Research on room-temperature sodium-ion batteries has underscored the importance of sodium-based compounds, including this compound, in developing efficient, cost-effective energy storage solutions. The exploration of various electrode materials and electrolytes for sodium-ion batteries reveals the potential of sodium compounds in enhancing the performance and sustainability of energy storage systems (Pan, Hu, & Chen, 2013).

Catalysis and Synthetic Chemistry

The synthesis and application of pyranopyrimidine scaffolds, which are chemically related to this compound, have been extensively reviewed. These scaffolds have demonstrated wide applicability in medicinal and pharmaceutical industries, showcasing the role of hybrid catalysts in the development of complex molecules. This indicates the potential of this compound in facilitating the synthesis of bioactive compounds and advancing organic synthesis methodologies (Parmar, Vala, & Patel, 2023).

Environmental Remediation

A review on percarbonate-based advanced oxidation processes for water remediation discusses the utility of sodium-based compounds, including this compound, in degrading organic pollutants. The unique oxidative capacity and eco-friendly nature of sodium percarbonate, as well as its potential for use in advanced oxidation processes, highlight the environmental applications of sodium compounds in water and soil remediation (Liu et al., 2021).

Anticancer Research

The anticancer potential of pyrimidine-based compounds, structurally similar to this compound, has been extensively documented. These compounds exhibit a broad range of activities against various cancer cell lines, indicating the significant potential of sodium pyrimidin-2-ylpropanoate derivatives in oncology and medicinal chemistry research (Kaur et al., 2014).

Mecanismo De Acción

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-pyrimidin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMGMXCVFCYKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2798240.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![2-(1-Methylpyrazol-4-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-5-carboxamide](/img/structure/B2798248.png)

![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)